molecular formula C6H12O6 B12801870 alpha-L-Sorbopyranose CAS No. 470-15-5

alpha-L-Sorbopyranose

Cat. No.: B12801870
CAS No.: 470-15-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-BGPJRJDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-L-Sorbopyranose: is a monosaccharide, specifically a type of sugar, that exists in the pyranose form. . This compound is a naturally occurring sugar and is part of the L-series of sugars, which are less common than their D-series counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-Sorbopyranose can be synthesized through the dehydrogenation of D-sorbitol. This process involves the controlled removal of hydrogen atoms from D-sorbitol, resulting in the formation of L-sorbose . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound .

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose or other sugars into L-sorbose. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-Sorbopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-L-Sorbopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-L-sorbopyranose involves its conversion into other metabolites through enzymatic reactions. In biological systems, it is metabolized by specific enzymes that catalyze its conversion into intermediates of the glycolytic pathway. These intermediates are then further processed to produce energy and other essential biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which distinguishes it from its D-enantiomer and other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .

Properties

CAS No.

470-15-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1

InChI Key

LKDRXBCSQODPBY-BGPJRJDNSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

melting_point

165 °C

physical_description

Solid

solubility

360.0 mg/mL at 17 °C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.